2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide
Description
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked via an ether oxygen to an acetamide group. The acetamide nitrogen is substituted with a 2,5-dimethylphenyl ring, introducing steric and electronic effects that influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-8-9-14(2)16(10-13)21-18(22)12-23-17-7-5-6-15-11-20(3,4)24-19(15)17/h5-10H,11-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQJYPZECMMUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₅H₁₉NO₃
- Molecular Weight : 263.32 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may disrupt mitochondrial function leading to cell death .
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In Vitro Studies :
- Cell Lines Tested : The compound was tested against several cancer cell lines, including HCT-15 (colon carcinoma) and Jurkat cells (T-cell leukemia).
- IC₅₀ Values : It demonstrated significant cytotoxicity with IC₅₀ values lower than standard chemotherapeutics like doxorubicin, indicating a promising therapeutic window .
Anti-inflammatory Effects
- Cytokine Modulation : Studies have indicated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential use in treating inflammatory diseases .
Case Study 1: In Vivo Efficacy in Tumor Models
A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects via immune modulation .
Case Study 2: Safety Profile Assessment
A safety assessment revealed no significant toxicity at therapeutic doses. Long-term studies indicated that it did not lead to adverse effects on liver or kidney function, making it a candidate for further clinical development .
Structure-Activity Relationship (SAR)
The structural components of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide play a crucial role in its biological activity:
- Dimethyl Substitution : The dimethyl groups on the benzofuran moiety enhance lipophilicity and cellular uptake.
- Aromatic Ring Influence : The presence of the 2,5-dimethylphenyl group contributes to its binding affinity to target proteins involved in apoptosis pathways .
Data Summary Table
| Biological Activity | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HCT-15 | <10 | Induction of apoptosis |
| Anticancer | Jurkat | <15 | Caspase activation |
| Anti-inflammatory | Macrophages | N/A | Cytokine modulation |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Studies indicate that it may exhibit antioxidant , anti-inflammatory , and antitumor activities. The benzofuran structure is known for its biological activity, making derivatives like this compound of interest in drug development.
Case Study: Antitumor Activity
Research has shown that related compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
Pharmacology
Pharmacological studies have explored the interaction of this compound with various biological targets. It has shown promise as a modulator of specific enzymes and receptors involved in disease pathways.
Mechanism of Action:
The compound's mechanism involves binding to target proteins that regulate cell signaling pathways associated with inflammation and cancer progression. Detailed studies are required to elucidate the specific interactions and pathways involved.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for further derivatization to create more complex molecules with tailored properties for specific applications.
Synthetic Routes:
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the benzofuran moiety followed by acylation to introduce the acetamide group.
Research indicates that 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide interacts with various biological targets:
- Enzyme Inhibition: Potential inhibition of enzymes related to metabolic disorders.
- Antioxidant Properties: Scavenging free radicals and reducing oxidative stress.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antioxidant | Free radical scavenging | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Industrial Applications
In addition to research applications, this compound has potential uses in industrial settings:
Material Science
The unique structural properties allow for incorporation into polymer matrices or as additives in coatings and plastics to enhance performance characteristics such as durability and resistance to degradation.
Agrochemicals
Investigations into the use of this compound as a potential agrochemical highlight its possible role in developing new pesticides or herbicides due to its biological activity against plant pathogens.
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran moiety and acetamide group undergo oxidation under specific conditions. Key findings include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |
|---|---|---|---|
| Benzofuran oxidation | KMnO₄ (acidic conditions) | Formation of dihydroxybenzofuran derivatives | Selective oxidation at the 7-oxy position |
| Acetamide oxidation | H₂O₂, Fe²⁺ (Fenton’s reagent) | N-oxidation to nitroso intermediates | Limited yield due to steric hindrance from dimethyl groups |
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Mechanistic Insight : Oxidation of the benzofuran ring typically targets electron-rich positions, while the acetamide’s methyl groups remain inert under mild conditions .
Reduction Reactions
The carbonyl group in the acetamide and the benzofuran ring are susceptible to reduction:
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Steric Effects : The 2,2-dimethyl substitution on the benzofuran hinders full hydrogenation of the dihydrofuran ring.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Kinetics |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid + 2,5-dimethylaniline | t₁/₂ = 2.5 hrs |
| Basic hydrolysis | NaOH (10%), 100°C | Sodium carboxylate + free amine | Complete in 1 hr |
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Structural Impact : Hydrolysis of the acetamide disrupts the compound’s biological activity, as shown in pharmacological studies.
Alkylation and Acylation
The oxygen and nitrogen atoms participate in nucleophilic substitutions:
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| O-alkylation | CH₃I, K₂CO₃, DMF | Methoxy-substituted benzofuran | Prefers aromatic oxygen |
| N-acylation | AcCl, pyridine | Double acetamide formation | Low yield (~30%) |
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Challenges : The 2,5-dimethylphenyl group sterically limits N-acylation efficiency.
Ring-Opening and Rearrangement
Under extreme conditions, the benzofuran ring undergoes cleavage:
Interaction with Biological Targets
The compound’s reactivity informs its pharmacological profile:
Comparison with Similar Compounds
N-(3-Methoxyphenyl) and N-(4-Methoxyphenyl) Derivatives
Two closely related compounds, 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-methoxyphenyl)acetamide and N-(4-methoxyphenyl) variant (Mol. Weight: 327.38 g/mol), differ from the target compound in their aromatic substituents (methoxy vs. methyl groups). The methoxy group’s electron-donating nature may alter solubility and hydrogen-bonding capacity compared to the 2,5-dimethylphenyl group, which introduces steric hindrance and lipophilicity .
Herbicidal Acetamides (e.g., Alachlor, Pretilachlor)
Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide (pretilachlor) share the acetamide core but feature chloro substituents and alkyl/ether side chains. These modifications enhance herbicidal activity by targeting plant-specific enzymes, whereas the target compound’s benzofuran moiety may confer distinct bioactivity or environmental stability .
Crystallographic and Conformational Comparisons
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
This compound (Mol. Formula: C₁₉H₁₇Cl₂N₃O₂) exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Hydrogen-bonding patterns (e.g., N–H⋯O dimers) in both compounds suggest similar crystal-packing behaviors, critical for stability and formulation .
2,2-Diphenylacetamide
The diphenylacetamide scaffold (C₁₄H₁₃NO) features two phenyl rings with an 84.6–85.0° dihedral angle, creating a twisted conformation. The target compound’s dihydrobenzofuran ring may adopt a planar or semi-planar geometry, influencing π-π stacking interactions and solubility.
Substituent Effects on Physicochemical Properties
Research Findings and Implications
- Biological Activity : Structural analogs like diphenylacetamide demonstrate antimycobacterial properties, suggesting the target compound could be optimized for antimicrobial or antifungal applications .
- Synthetic Accessibility : and highlight straightforward synthetic routes (e.g., carbodiimide-mediated coupling), supporting scalable production of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
